Zinc argininate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

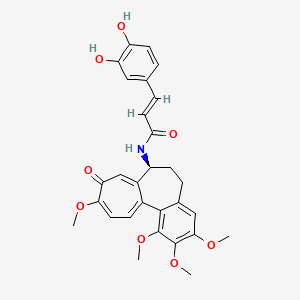

El arginato de zinc es un compuesto formado por la quelación de iones de zinc con el aminoácido arginina. Este compuesto combina las propiedades beneficiosas tanto del zinc como de la arginina, convirtiéndolo en una sustancia valiosa en diversos campos, incluida la nutrición, la medicina y la bioquímica. El zinc es un oligoelemento esencial involucrado en numerosos procesos biológicos, mientras que la arginina es un aminoácido semi-esencial que juega un papel crucial en la síntesis de proteínas y diversas vías metabólicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El arginato de zinc se puede sintetizar mediante la reacción de sales de zinc, como el sulfato de zinc o el cloruro de zinc, con arginina en una solución acuosa. La reacción generalmente ocurre a temperatura ambiente e implica la formación de un complejo de quelato entre los iones de zinc y los grupos carboxilato y amino de la arginina. El precipitado de arginato de zinc resultante se puede filtrar, lavar y secar para obtener el producto final.

Métodos de producción industrial: En entornos industriales, la producción de arginato de zinc puede involucrar condiciones más controladas para garantizar una alta pureza y rendimiento. Esto puede incluir el uso de agua purificada, niveles de pH controlados y tiempos de reacción específicos. El proceso también puede incluir pasos de purificación adicionales, como la recristalización, para eliminar las impurezas y obtener un producto de alta calidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El arginato de zinc puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El zinc en el arginato de zinc se puede oxidar para formar óxido de zinc.

Reducción: El arginato de zinc puede participar en reacciones de reducción donde los iones de zinc se reducen a zinc elemental.

Sustitución: El ion de zinc en el arginato de zinc se puede sustituir por otros iones metálicos en presencia de reactivos adecuados.

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno o el oxígeno se pueden utilizar para oxidar el arginato de zinc.

Agentes reductores: El borohidruro de sodio u otros agentes reductores se pueden utilizar para reacciones de reducción.

Reacciones de sustitución: Las sales metálicas como el sulfato de cobre se pueden utilizar para sustituir los iones de zinc en el arginato de zinc.

Productos principales formados:

Oxidación: Óxido de zinc y arginina.

Reducción: Zinc elemental y arginina.

Sustitución: Arginato de cobre y sulfato de zinc.

Aplicaciones Científicas De Investigación

El arginato de zinc tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como catalizador en diversas reacciones químicas debido a sus propiedades únicas.

Biología: Se estudia por su papel en la activación de enzimas y la síntesis de proteínas.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluida la cicatrización de heridas y el apoyo al sistema inmunitario.

Industria: Se utiliza en la formulación de suplementos dietéticos y alimentos funcionales para proporcionar tanto zinc como arginina en una forma biodisponible.

Mecanismo De Acción

El mecanismo de acción del arginato de zinc involucra la liberación de iones de zinc y arginina en el cuerpo. Los iones de zinc juegan un papel crucial en diversas reacciones enzimáticas, actuando como cofactores para numerosas enzimas involucradas en la síntesis de ADN, la síntesis de proteínas y la función inmunitaria. La arginina, por otro lado, es un precursor para la síntesis de óxido nítrico, una molécula que juega un papel clave en la vasodilatación y la respuesta inmunitaria. La combinación de zinc y arginina en el arginato de zinc aumenta la biodisponibilidad y la efectividad de ambos componentes.

Compuestos similares:

Sulfato de zinc: Proporciona zinc pero carece de los beneficios adicionales de la arginina.

Gluconato de zinc: Otro suplemento de zinc con diferentes características de biodisponibilidad y absorción.

Clorhidrato de arginina: Proporciona arginina pero carece de los beneficios del zinc.

Unicidad del arginato de zinc: El arginato de zinc es único en el sentido de que combina los beneficios tanto del zinc como de la arginina en un solo compuesto. Esta combinación aumenta la biodisponibilidad y la efectividad de ambos componentes, convirtiéndolo en un suplemento valioso para apoyar la función inmunitaria, la cicatrización de heridas y la salud general.

Comparación Con Compuestos Similares

Zinc sulfate: Provides zinc but lacks the additional benefits of arginine.

Zinc gluconate: Another zinc supplement with different bioavailability and absorption characteristics.

Arginine hydrochloride: Provides arginine but lacks the benefits of zinc.

Uniqueness of Zinc Argininate: this compound is unique in that it combines the benefits of both zinc and arginine in a single compound. This combination enhances the bioavailability and effectiveness of both components, making it a valuable supplement for supporting immune function, wound healing, and overall health.

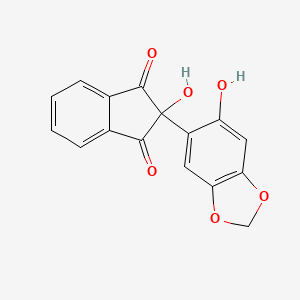

Propiedades

Número CAS |

112983-87-6 |

|---|---|

Fórmula molecular |

C12H26N8O4Zn |

Peso molecular |

411.8 g/mol |

Nombre IUPAC |

zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |

Clave InChI |

UJNPHNKJSKIVTE-KDAOEQPASA-L |

SMILES isomérico |

C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |

SMILES canónico |

C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)